molecular formula C15H26N4O B10912478 1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10912478
M. Wt: 278.39 g/mol
InChI Key: VDXFZAMDAIHTAA-UHFFFAOYSA-N
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Description

N~4~-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the pyrazole ring, followed by the introduction of the isopropyl-piperidyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced amide forms.

Scientific Research Applications

N~4~-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride
  • N-phenylpiperidin-4-amine dihydrochloride

Uniqueness

N~4~-(1-ISOPROPYL-4-PIPERIDYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

1,3,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H26N4O/c1-10(2)19-8-6-13(7-9-19)16-15(20)14-11(3)17-18(5)12(14)4/h10,13H,6-9H2,1-5H3,(H,16,20)

InChI Key

VDXFZAMDAIHTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C(C)C

Origin of Product

United States

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